![molecular formula C26H22N4O3 B2919009 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-88-4](/img/structure/B2919009.png)
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
One line of research involves the synthesis and study of pyrazolo[3,4-c]quinoline derivatives, focusing on their photophysical properties. For instance, researchers have developed methods for synthesizing pyrazoloquinolones, exploring their excited-state intramolecular proton transfer (ESIPT) inspired fluorophores. These compounds exhibit dual emissions and large Stokes shifts, indicating potential applications in fluorescent materials and sensors (Padalkar & Sekar, 2014).
Structural and Optical Properties
The structural and optical properties of quinoline derivatives, such as their thin film forms, have been investigated to understand their potential in electronic and photonic devices. For example, the study of 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline and its derivatives revealed polycrystalline structures and nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are crucial for applications in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antitumor Agents
Quinoline derivatives have shown promise as antimicrobial and antitumor agents. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potential antimicrobial activities, offering a pathway for developing new therapeutic agents (Holla et al., 2006). Similarly, studies on tricyclic analogs of oxolinic acid, linking quinoline fragments to other heterocyclic rings, have explored antibacterial activities, highlighting the versatility of quinoline derivatives in drug development (Glushkov et al., 2004).
Inhibition of Protein Kinases
Compounds based on the pyrazolo[3,4-b]quinoline framework have been investigated for their ability to inhibit protein kinases, an important target in cancer therapy and bacterial resistance mechanisms. The regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines and their derivatives has shown significant activity against bacterial serine/threonine protein kinases, underscoring their potential in addressing bacterial resistance and exploring new avenues in antimicrobial therapy (Lapa et al., 2013).
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-3-17-8-13-24-22(14-17)26-23(16-27-24)25(18-9-11-21(12-10-18)33-4-2)28-29(26)19-6-5-7-20(15-19)30(31)32/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJALYJDJOBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

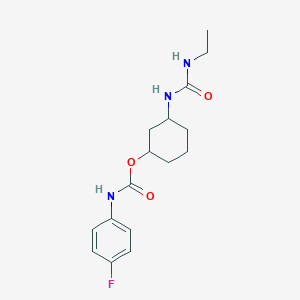
![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2918930.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)
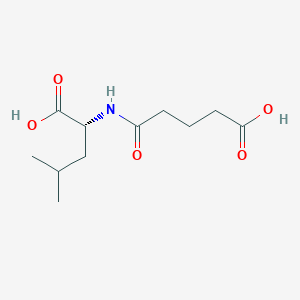
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)



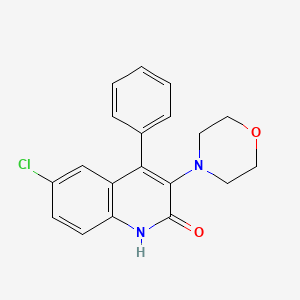
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide](/img/structure/B2918946.png)
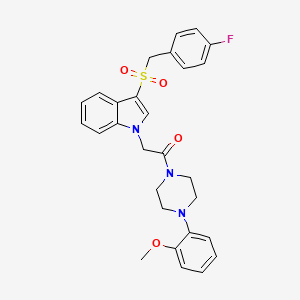
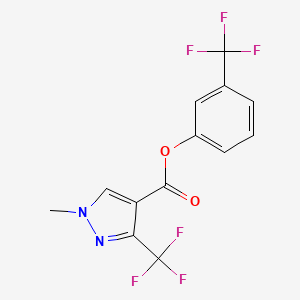
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)
